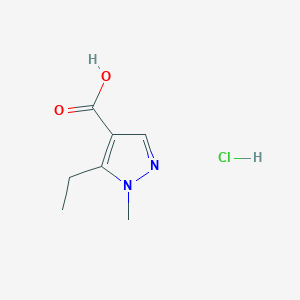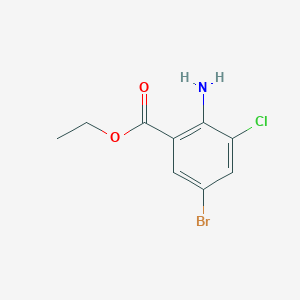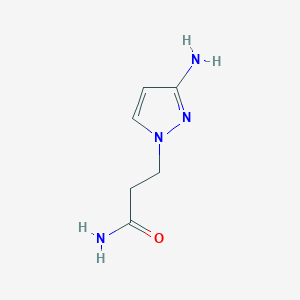
1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone
Descripción general
Descripción
“1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 1-(4-Aminophenyl)ethanone oxime was prepared by a method reported earlier. The solution of 2-hydroxy-3-methoxy benzaldehyde was slowly added to the solution of 4-amino-acetophenone oxime in ethanol. The mixture was stirred at 328 K for 15 hours, cooled to room temperature, and filtered. The product was dried under vacuum to obtain a red solid .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NO2/c1-5-8(12)4-3-7(6(2)11)9(5)10/h3-4,12H,10H2,1-2H3 . This indicates that the compound contains nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis
“1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone” is a solid at room temperature . It has a molecular weight of 165.19 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study explored the synthesis and characterization of novel Schiff base ligands derived from reactions involving compounds with structural similarities to 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone. These ligands, upon complexation with metals like Cu(II), Fe(II), and Pd(II), exhibited potential for DNA binding and drug candidacy due to their molecular structures and interactions with biological molecules (Kurt et al., 2020).
Biochemical Applications
- In biochemical applications, the derivative of 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone was investigated for its role in the enzymatic conversion to pharmacologically active compounds. This includes the biocatalytic process for producing (S)-phenylephrine, a well-known adrenergic receptor agonist, highlighting the compound's utility in medicinal chemistry and drug synthesis processes (林瑋德, 2010).
Material Science and Sensing Applications
- A BODIPY-based study demonstrated the use of a compound structurally related to 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone as a core for developing highly selective and sensitive fluorescent probes. These probes were effective in detecting sulfhydryl compounds (H2S) in biological systems, indicating their potential in environmental monitoring and biochemical sensing applications (Fang et al., 2019).
Antimicrobial Studies
- Another research focused on molecular docking and ADMET studies to evaluate the antimicrobial properties of Ethanone, a compound similar to 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone. This study highlighted the compound's binding efficacy with proteins in Staphylococcus aureus, showcasing its potential as an antimicrobial agent (Sri Satya et al., 2022).
Organic Synthesis
- Research on microwave-assisted synthesis provides insights into the environmentally benign methodologies for the synthesis of mono- and disubstituted Mannich bases of 4-hydroxyacetophenone derivatives. These methodologies offer novel alternatives for the synthesis of compounds with functionalities similar to 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone, which could have applications in developing pharmacologically active molecules (Aljohani et al., 2019).
Propiedades
IUPAC Name |
1-(2-amino-4-hydroxy-3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-5-8(12)4-3-7(6(2)11)9(5)10/h3-4,12H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTQXVPJLCQUAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1525492.png)

![1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol](/img/structure/B1525496.png)
![2-(pyrrolidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride](/img/structure/B1525498.png)



![[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B1525505.png)



![4-amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B1525510.png)